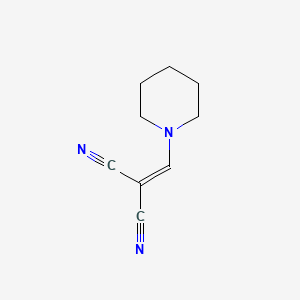

Malononitrile, (piperidinomethylene)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Malononitrile, (piperidinomethylene)- is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

The exact mass of the compound Malononitrile, (piperidinomethylene)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 664317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Malononitrile, (piperidinomethylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Malononitrile, (piperidinomethylene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Malononitrile derivatives have been investigated for their biological activity, particularly as potential pharmaceuticals. The compound has shown promise in various therapeutic areas:

- Antimicrobial Activity : Research indicates that malononitrile derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi. For instance, studies have demonstrated that specific derivatives can inhibit the growth of pathogenic strains, making them potential candidates for developing new antibiotics .

- Anticancer Properties : Malononitrile compounds have been studied for their ability to induce apoptosis in cancer cells. A notable study reported that certain piperidinomethylene derivatives could effectively inhibit tumor growth in vitro and in vivo, suggesting their utility in cancer therapy .

- CNS Activity : Some derivatives of malononitrile have been evaluated for their effects on the central nervous system (CNS). They have shown potential as anxiolytics and antidepressants in animal models, indicating a possible role in treating mood disorders .

Organic Synthesis

Malononitrile serves as an important building block in organic synthesis due to its reactivity:

- Synthesis of Heterocycles : The compound is frequently used in the synthesis of various heterocyclic compounds. For example, it has been utilized in the preparation of piperidine derivatives through cyclization reactions, which are critical for developing new drugs .

- Michael Addition Reactions : Malononitrile is a key reagent in Michael addition reactions, allowing for the formation of carbon-carbon bonds. This property is exploited to create complex organic molecules with high specificity and yield .

Table 1: Summary of Synthetic Applications

Materials Science

In materials science, malononitrile is explored for its role in developing novel materials:

- Polymer Chemistry : Malononitrile has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its inclusion can lead to the development of advanced materials suitable for high-performance applications .

- Nanotechnology : The compound is also being investigated for its potential use in nanomaterials. Research suggests that malononitrile derivatives can serve as precursors for synthesizing nanoparticles with specific functionalities, which could be applied in drug delivery systems and catalysis .

Table 2: Summary of Material Applications

| Application | Description | Reference |

|---|---|---|

| Polymer Chemistry | Enhances thermal stability and mechanical properties | |

| Nanotechnology | Precursors for synthesizing functional nanoparticles |

Case Studies

Several case studies illustrate the diverse applications of malononitrile:

- Case Study 1 : A study conducted on a series of malononitrile-derived compounds revealed their efficacy against multidrug-resistant bacterial strains. The findings highlighted the potential for these compounds to contribute to antibiotic development .

- Case Study 2 : Research focusing on the anticancer properties of malononitrile derivatives demonstrated that specific modifications to the piperidinomethylene structure enhanced cytotoxicity against breast cancer cells, paving the way for future drug design efforts .

Analyse Des Réactions Chimiques

Activation of Aldehydes in Multicomponent Reactions

Malononitrile, (piperidinomethylene)- serves as an activator in multicomponent reactions (MCRs) involving aldehydes. For example, in the synthesis of styrylquinoxalin-2(1H)-ones, it activates aldehydes under microwave irradiation (120°C, diglyme solvent), forming α,β-unsaturated intermediates that cyclize into target products in 92% yield . Key findings include:

-

Role of Malononitrile : Acts as a transient activator, removed during the reaction.

-

Substrate Scope : Compatible with electron-rich (e.g., methoxy, methyl) and electron-deficient (e.g., nitro, trifluoromethyl) aldehydes .

-

Catalytic Efficiency : Outperforms other active methylenes (e.g., ethyl cyanoacetate) due to superior electron-withdrawing capacity .

Example Reaction Conditions

| Component | Quantity/Parameter |

|---|---|

| 3MQ (substrate) | 0.5 mmol |

| Aldehyde | 0.5 mmol |

| Malononitrile, (piperidinomethylene)- | 10 mol% |

| Solvent | Diglyme |

| Temperature | 120°C (microwave) |

| Yield | 81–92% |

Knoevenagel Condensation

The compound facilitates Knoevenagel condensations with aryl aldehydes to form benzylidenemalononitrile derivatives. For instance, 2-(4-nitrobenzylidene)malononitrile is synthesized in 96% yield within 10 minutes using NiCu@MWCNT catalysts in aqueous media . Steric and electronic effects influence reaction efficiency:

-

Electron-Withdrawing Groups : Accelerate reactions (e.g., –NO₂, –CF₃).

-

Steric Hindrance : Anthracene-derived aldehydes show reduced yields (e.g., 2-(anthracen-9-ylmethylene)malononitrile: 74% yield, 35 minutes) .

Substituent Effects on Reaction Time and Yield

| Aldehyde Substituent | Yield (%) | Time (min) |

|---|---|---|

| 4-NO₂ | 96 | 10 |

| 4-CF₃ | 95 | 12 |

| 4-F | 74 | 35 |

| 2-Furyl | 89 | 15 |

Mechanistic Pathway for Pyridine Formation

-

Knoevenagel Condensation : Malononitrile, (piperidinomethylene)- reacts with aldehydes to form α,β-unsaturated nitriles.

-

Cyclization : The intermediate undergoes intramolecular attack by a carbanion, forming a six-membered ring.

-

Aromatization : Loss of water or HCN yields aromatic heterocycles .

Three-Component Condensations

In the presence of Fe₃O₄@SiO₂-imid-PMAn catalysts, the compound participates in three-component reactions with aldehydes and dimedone to synthesize tetrahydrobenzo[b]pyrans:

-

Optimized Conditions : Refluxing water, 0.025 g catalyst, 96% yield in 7 minutes .

-

Ultrasonic Acceleration : Reduces reaction time to 5 minutes with comparable yields .

Comparative Reaction Efficiency

| Condition | Time (min) | Yield (%) |

|---|---|---|

| Reflux (H₂O) | 20 | 94 |

| Ultrasonic (H₂O) | 7 | 96 |

| Solvent-free | 40 | 85 |

Steric and Electronic Modulation

The piperidine ring introduces steric bulk, influencing reaction pathways:

-

Steric Hindrance : Bulky aryl groups (e.g., biphenyl) reduce yields in one-pot reactions (76% vs. 81% for phenyl) .

-

Electronic Effects : Electron-donating groups (e.g., –OCH₃) slow reactions but stabilize intermediates .

Catalytic Recycling and Green Chemistry

Piperidinium acetate, derived from the compound, acts as a recyclable catalyst in MCRs:

Propriétés

Numéro CAS |

73541-92-1 |

|---|---|

Formule moléculaire |

C9H11N3 |

Poids moléculaire |

161.2 g/mol |

Nom IUPAC |

2-(piperidin-1-ylmethylidene)propanedinitrile |

InChI |

InChI=1S/C9H11N3/c10-6-9(7-11)8-12-4-2-1-3-5-12/h8H,1-5H2 |

Clé InChI |

IDMBBRCPKAVZMT-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C=C(C#N)C#N |

SMILES canonique |

C1CCN(CC1)C=C(C#N)C#N |

Key on ui other cas no. |

73541-92-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.